Cas no 433953-87-8 (4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide)

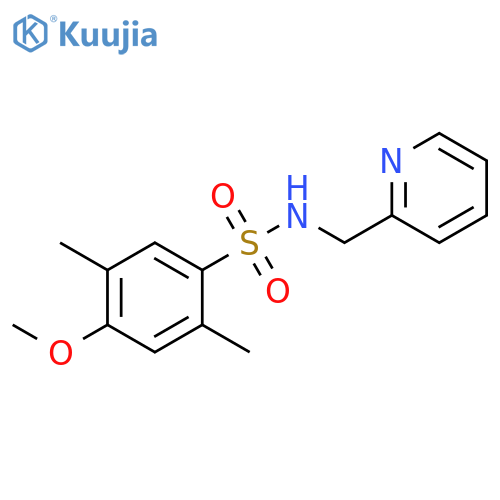

433953-87-8 structure

商品名:4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide

CAS番号:433953-87-8

MF:C15H18N2O3S

メガワット:306.380022525787

CID:6571821

4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide

- 4-methoxy-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

- Benzenesulfonamide, 4-methoxy-2,5-dimethyl-N-(2-pyridinylmethyl)-

-

- インチ: 1S/C15H18N2O3S/c1-11-9-15(12(2)8-14(11)20-3)21(18,19)17-10-13-6-4-5-7-16-13/h4-9,17H,10H2,1-3H3

- InChIKey: ZEKBBMNFRCYOLP-UHFFFAOYSA-N

- ほほえんだ: C1(S(NCC2=NC=CC=C2)(=O)=O)=CC(C)=C(OC)C=C1C

4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1132-0391-10μmol |

4-methoxy-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |

433953-87-8 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1132-0391-3mg |

4-methoxy-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |

433953-87-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1132-0391-5μmol |

4-methoxy-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |

433953-87-8 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1132-0391-1mg |

4-methoxy-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |

433953-87-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1132-0391-20mg |

4-methoxy-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |

433953-87-8 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1132-0391-2μmol |

4-methoxy-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |

433953-87-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1132-0391-10mg |

4-methoxy-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |

433953-87-8 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1132-0391-15mg |

4-methoxy-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |

433953-87-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1132-0391-2mg |

4-methoxy-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |

433953-87-8 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1132-0391-20μmol |

4-methoxy-2,5-dimethyl-N-[(pyridin-2-yl)methyl]benzene-1-sulfonamide |

433953-87-8 | 90%+ | 20μl |

$79.0 | 2023-05-17 |

4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide 関連文献

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

433953-87-8 (4-methoxy-2,5-dimethyl-N-(pyridin-2-yl)methylbenzene-1-sulfonamide) 関連製品

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬